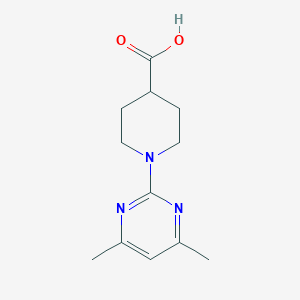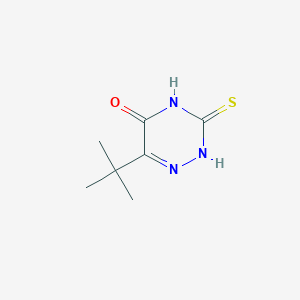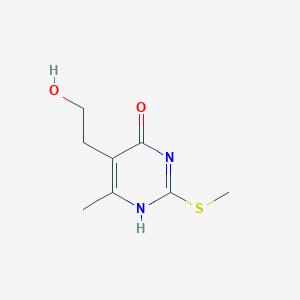
5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactions involving “5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone” are not available in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, etc. Unfortunately, specific information about the physical and chemical properties of “5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone” is not available in the search results .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Pyrimidinones, including structures similar to the specified compound, have been synthesized through various methods, demonstrating their utility as intermediates for more complex chemical structures. For instance, studies have explored the synthesis of pyrimidinone derivatives as potential precursors for tricyclic purine analogues, highlighting the importance of these compounds in medicinal chemistry and pharmaceutical research due to their diverse biological activities (Williams & Brown, 1995).
Biological Activities and Applications
- The antimicrobial testing of various pyrimidinone derivatives has been conducted, revealing insights into their potential pharmaceutical applications. For instance, certain pyrimidinone compounds have shown weak inhibitory activity against enzymes from E. coli, although no significant antibacterial activity was observed (Kelley & McLean, 1981).
- Another study synthesized and evaluated the antiviral and cytotoxic activities of 2-(alkylthio)-6-benzhydryl-4(3H)-pyrimidinones, demonstrating the exploration of pyrimidinone derivatives in the search for new therapeutic agents with anti-HIV-1 activity (Navrotskii, 2003).
Advanced Chemical Synthesis Techniques
- Innovative synthesis techniques have been developed for substituted pyrimidinones, showcasing the adaptability of these compounds for various chemical modifications. This includes the one-pot construction of pyrimidinones as building blocks for kinase inhibitors, which underscores their significance in drug discovery and development (Lu et al., 2006).
Structural and Computational Studies
- Structural and computational studies of pyrimidinone derivatives provide critical insights into their chemical behavior and potential interactions with biological targets. For example, the molecular structure of isocytosine analogs, including pyrimidinone compounds, has been elucidated through X-ray crystallography and computational methods, contributing to a deeper understanding of their tautomeric forms and stability (Craciun et al., 1999).
Safety And Hazards
Direcciones Futuras
The future directions of research on a compound can include potential applications, areas of study, or methods of synthesis. Unfortunately, specific information about the future directions of “5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone” is not available in the search results .
Propiedades
IUPAC Name |
5-(2-hydroxyethyl)-4-methyl-2-methylsulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-5-6(3-4-11)7(12)10-8(9-5)13-2/h11H,3-4H2,1-2H3,(H,9,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKGFQOBXIGBEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SC)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394652 |
Source


|
| Record name | 5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone | |
CAS RN |
98489-83-9 |
Source


|
| Record name | 5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


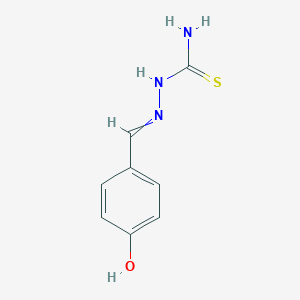
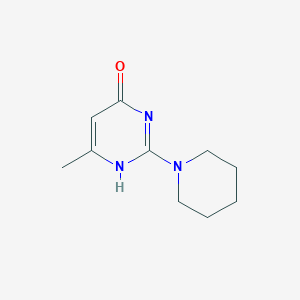
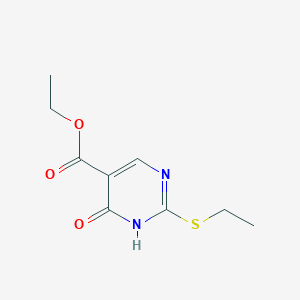
![7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B181953.png)
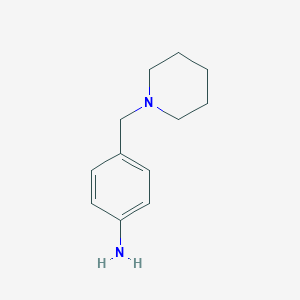
![2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B181957.png)
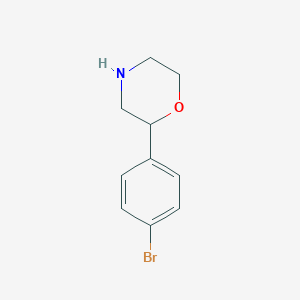
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B181961.png)
![4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline](/img/structure/B181962.png)

![4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B181965.png)
